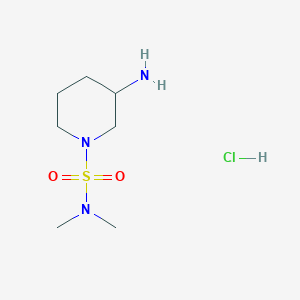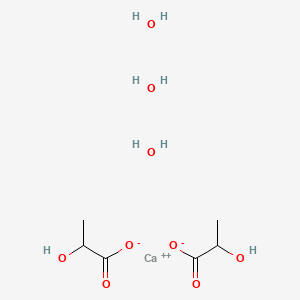
(2-Phenyl-1-pyridin-2-ylethylidene)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenyl-1-pyridin-2-ylethylidene)hydrazine is a hydrazone derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of both phenyl and pyridinyl groups attached to a hydrazone moiety, making it a versatile candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenyl-1-pyridin-2-ylethylidene)hydrazine typically involves the condensation reaction between 2-acetylpyridine and phenylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Phenyl-1-pyridin-2-ylethylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as halides and amines are used under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to interact with biological molecules.
Industry: It can be used in the production of dyes and pigments due to its stable chemical structure.
Mécanisme D'action
The mechanism of action of (2-Phenyl-1-pyridin-2-ylethylidene)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may enhance its biological activity. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
(2-Hydroxyphenylethylidene)hydrazine: Similar in structure but with a hydroxyl group, showing different reactivity and applications.
(2-Pyridinylmethylidene)hydrazine: Lacks the phenyl group, leading to variations in chemical behavior and biological activity.
Uniqueness: (2-Phenyl-1-pyridin-2-ylethylidene)hydrazine stands out due to the combined presence of phenyl and pyridinyl groups, which confer unique chemical properties and potential for diverse applications. Its ability to form stable complexes and participate in various reactions makes it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C13H13N3 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
(2-phenyl-1-pyridin-2-ylethylidene)hydrazine |
InChI |
InChI=1S/C13H13N3/c14-16-13(12-8-4-5-9-15-12)10-11-6-2-1-3-7-11/h1-9H,10,14H2 |
Clé InChI |
FHXCSTWRRKJPFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=NN)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,7S)-3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B12433616.png)


![1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-ditert-butylphosphane;cyclopentane;iron](/img/structure/B12433620.png)
![6-[(3S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B12433623.png)
![2-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B12433631.png)



![N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12433660.png)


![(3E)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide](/img/structure/B12433672.png)
